3-Formyl Rifamycin: A Comprehensive Technical Guide
3-Formyl Rifamycin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl rifamycin (B1679328), a key semisynthetic derivative of the rifamycin class of antibiotics, serves as a pivotal intermediate in the development of potent antibacterial agents. Its strategic importance lies in the reactive 3-formyl group, which allows for a wide range of chemical modifications to produce derivatives with enhanced pharmacological profiles. This document provides an in-depth overview of the chemical properties of 3-Formyl rifamycin, detailed experimental protocols, and a visualization of its mechanism of action.
Chemical Properties
3-Formyl rifamycin is a reddish to orange crystalline powder.[] It is a metabolite of Rifampicin (B610482) and is also known by several synonyms, including Rifaldehyde, 3-Formylrifamycin SV, and NCI 145-635.[][2][3] The compound's core structure is the characteristic ansa-macrolactam backbone of the rifamycins, with a formyl group at the C-3 position of the naphthoquinone chromophore.[][4] This functional group is crucial for its role as a versatile precursor in the synthesis of other rifamycin derivatives like rifampicin, rifabutin, and rifapentine.[][4]
Quantitative Data
The following table summarizes the key quantitative chemical properties of 3-Formyl rifamycin.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [][2][5] |
| Molecular Weight | 725.78 g/mol | [][3][5] |
| CAS Number | 13292-22-3 | [][2][5][6] |
| Appearance | Black-red to reddish-orange solid/crystalline powder | [][7] |
| Melting Point | >122 °C (decomposes) / 182-184 °C | [][7] |
| Boiling Point (Predicted) | 855.4 ± 65.0 °C | [][7] |
| Density (Predicted) | 1.370 ± 0.10 g/cm³ | [][7] |
| pKa (Predicted) | 4.75 ± 0.70 | [7] |
| UV Absorption (λmax) | 220, 240, 262, 324, 489 nm | [2] |
| Purity | >98% | [][8] |
Solubility and Stability
3-Formyl rifamycin exhibits good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform (B151607).[][7] It is slightly soluble in water. For in-vivo studies, a common solvent preparation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.08 mg/mL.[9]
The compound is stable under neutral to slightly acidic conditions.[] However, it is susceptible to degradation upon exposure to light, oxygen, and strong alkaline environments, which can lead to oxidative decomposition, hydrolysis, or rearrangement.[] For long-term storage, it is recommended to keep the compound in a tightly sealed, light-protected container under dry and cool conditions (-20°C).[][7] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for one month.[9] A stability of ≥ 4 years has been reported for the solid compound.[2]
Mechanism of Action
Like other members of the rifamycin family, 3-Formyl rifamycin exerts its potent antibacterial activity by targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[][4][] This inhibition is highly specific to the prokaryotic enzyme, with minimal effect on its mammalian counterpart, which accounts for its selective toxicity.[11]
The primary mechanism involves the binding of the rifamycin molecule to the β-subunit of the bacterial RNAP.[][12] This binding event does not occur at the active site of RNA synthesis but rather in a pocket that physically obstructs the path of the elongating RNA transcript.[][11] By blocking the exit of the nascent RNA chain after the first few phosphodiester bonds have been formed, 3-Formyl rifamycin effectively halts the process of transcription, preventing the synthesis of essential bacterial proteins and ultimately leading to cell death.[][11]
Caption: Inhibition of Bacterial Transcription by 3-Formyl Rifamycin.
Experimental Protocols
Synthesis of 3-Formylrifamycin SV from Rifampicin
This protocol describes the acid hydrolysis of rifampicin to yield 3-Formylrifamycin SV.[13]
Materials:
-
Rifampicin (100 g)
-
Water (1200 mL)
-
Hydrochloric acid (35-37%, 50 mL)
-
Ethyl acetate (B1210297) (1000 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.
-
Add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55 °C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10 °C.
-
Perform a liquid-liquid extraction with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 3-Formylrifamycin SV.
-
The expected yield is approximately 83.78 g (95.0%).
Caption: Synthesis Workflow of 3-Formylrifamycin SV from Rifampicin.
Characterization
While specific, detailed protocols for the characterization of 3-Formyl rifamycin are proprietary to individual laboratories, the following outlines the general methodologies employed based on available data.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Typical System: An Agilent 1200 series or equivalent.
-
Column: C8 or C18 reversed-phase column (e.g., Agilent C8 Cartridge Column, 2.1x30mm, 3.5 micron guard; Agilent SB-Aq 2.1x50mm, 1.8 micron analytical).[3]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or trifluoroacetic acid is commonly used for rifamycins.
-
Detection: UV-Vis detector set at one of the absorption maxima (e.g., 254 nm or 489 nm).
3.2.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition.
-
Typical System: An Agilent 6520 QTOF or similar high-resolution mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 726.31.[3]
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure and confirm the presence of the formyl group.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Key signals would include the aldehyde proton (around 10 ppm), aromatic protons, and a complex pattern of signals for the ansa chain protons.
-
¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbon (around 190-200 ppm) in addition to the signals for the naphthoquinone core and the ansa chain.
3.2.4. Infrared (IR) Spectroscopy
-
Purpose: To identify characteristic functional groups.
-
Sample Preparation: KBr pellet or as a thin film.
-
Key Bands: A strong absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, in addition to bands for hydroxyl groups (broad, ~3400 cm⁻¹), amide C=O (~1650 cm⁻¹), and the aromatic system.
Conclusion
3-Formyl rifamycin is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical properties and the reactivity of its 3-formyl group make it an ideal scaffold for the synthesis of novel antibiotics aimed at combating bacterial infections, including those caused by resistant strains. The information and protocols provided in this guide serve as a valuable resource for researchers working with this important molecule.
References
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- 3. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Formyl rifamycin | Benchchem [benchchem.com]
- 5. 3-Formyl Rifamycin | CAS 13292-22-3 | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Cas 13292-22-3,3-FORMYL RIFAMYCIN SV | lookchem [lookchem.com]
- 8. 3-formyl Rifamycin | CAS 13292-22-3 | LKT Laboratories | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-FORMYL RIFAMYCIN SV synthesis - chemicalbook [chemicalbook.com]
